ethyl 5-{[(2-hydroxyethyl)sulfanyl]methyl}-1-(4-phenyl-1,2,5-oxadiazol-3-yl)-1H-1,2,3-triazole-4-carboxylate
Overview
Description
Ethyl 5-{[(2-hydroxyethyl)thio]methyl}-1-(4-phenyl-1,2,5-oxadiazol-3-yl)-1H-1,2,3-triazole-4-carboxylate is a complex organic compound that features a unique combination of functional groups, including a triazole ring, an oxadiazole ring, and a hydroxyethylthio moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-{[(2-hydroxyethyl)sulfanyl]methyl}-1-(4-phenyl-1,2,5-oxadiazol-3-yl)-1H-1,2,3-triazole-4-carboxylate typically involves multi-step reactions One common approach is to start with the preparation of the triazole ring through a cycloaddition reaction between an azide and an alkyne The oxadiazole ring can be synthesized via a cyclization reaction involving a hydrazide and a carboxylic acid derivative
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-{[(2-hydroxyethyl)thio]methyl}-1-(4-phenyl-1,2,5-oxadiazol-3-yl)-1H-1,2,3-triazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyethylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The oxadiazole ring can be reduced under specific conditions to yield different products.
Substitution: The ester group can undergo nucleophilic substitution reactions to form amides or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or alcohols can be employed under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyethylthio group can yield sulfoxides or sulfones, while substitution of the ester group can produce amides.
Scientific Research Applications
Ethyl 5-{[(2-hydroxyethyl)thio]methyl}-1-(4-phenyl-1,2,5-oxadiazol-3-yl)-1H-1,2,3-triazole-4-carboxylate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of ethyl 5-{[(2-hydroxyethyl)sulfanyl]methyl}-1-(4-phenyl-1,2,5-oxadiazol-3-yl)-1H-1,2,3-triazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The triazole and oxadiazole rings can interact with enzymes or receptors, potentially inhibiting their activity or modulating their function. The hydroxyethylthio group may also play a role in the compound’s bioactivity by enhancing its solubility or facilitating its interaction with biological molecules.
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Compounds containing the indole nucleus, which have diverse biological activities.
Imidazole Derivatives: Compounds with imidazole rings, known for their applications in pharmaceuticals and agrochemicals.
Oxadiazole Derivatives: Compounds with oxadiazole rings, used in various chemical and biological applications.
Uniqueness
Ethyl 5-{[(2-hydroxyethyl)thio]methyl}-1-(4-phenyl-1,2,5-oxadiazol-3-yl)-1H-1,2,3-triazole-4-carboxylate is unique due to its combination of functional groups, which confer specific chemical and biological properties
Properties
IUPAC Name |
ethyl 5-(2-hydroxyethylsulfanylmethyl)-1-(4-phenyl-1,2,5-oxadiazol-3-yl)triazole-4-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5O4S/c1-2-24-16(23)14-12(10-26-9-8-22)21(20-17-14)15-13(18-25-19-15)11-6-4-3-5-7-11/h3-7,22H,2,8-10H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSKIZFLQMWFPTL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(N=N1)C2=NON=C2C3=CC=CC=C3)CSCCO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N5O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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